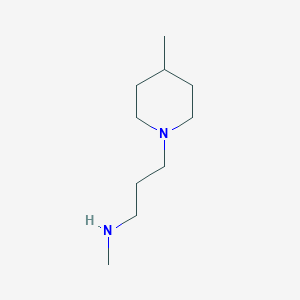

N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a similar compound, “N-Methyl-3-[(4-methyl-1-piperidinyl)methyl]-1-piperidinecarboxamide”, has a molecular formula of C14H27N3O and an average mass of 253.384 Da . Another related compound, “N-Methyl-3-(4-methyl-1-piperidinyl)propanamide ethanedioate (1:1)”, has a molecular formula of C12H22N2O5 and an average mass of 274.314 Da .Applications De Recherche Scientifique

Phytochemical Screening and Medicinal Applications

"Phytochemical Screening of Methanolic Leaves Extract of Malva sylvestris" by Al-Rubaye, Kaizal, and Hameed (2017) reveals the existence of bioactive compounds, including derivatives of N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine, in Malva sylvestris. The study emphasizes the medicinal applications of these compounds, highlighting their roles in treating various conditions like chronic bronchitis, colitis, and stomatitis. Malva sylvestris, known for its high mucilage content, is recognized for its demulcent properties and a broad range of pharmacological effects including anti-inflammatory, diuretic, and antiseptic actions (Al-Rubaye, Kaizal, & Hameed, 2017).

Anticancer Potential

"Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents" by Rehman et al. (2018) presents the synthesis and anticancer potential evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. These derivatives, related to N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine, demonstrated strong anticancer activities, promising for therapeutic applications (Rehman et al., 2018).

Pharmacological Actions in Bladder Function

"Actions of Two Main Metabolites of Propiverine (M-1 and M-2) on Voltage-Dependent L-Type Ca2+ Currents and Ca2+ Transients in Murine Urinary Bladder Myocytes" by Zhu et al. (2008) examines the effects of propiverine metabolites, structurally related to N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine, on bladder function. The study provides insights into the compounds' mechanisms, highlighting their role in modulating bladder muscle activity and offering potential avenues for treating conditions like overactive bladder syndrome (Zhu et al., 2008).

Applications in Drug Development

"Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate" by Westaway et al. (2009) discusses GSK962040, a novel small molecule motilin receptor agonist. The compound, structurally related to N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine, showcases potent activity at motilin receptors, influencing gastrointestinal motility. This discovery marks a significant advancement in the development of treatments for gastrointestinal disorders (Westaway et al., 2009).

Analytical Applications

"Determination of N-methyl-1-phenol-2-propanamine trace amounts in urine samples with molecular-imprinted polymer-based sorbents" by Bykov et al. (2017) describes a method for detecting trace amounts of N-methyl-1-phenol-2-propanamine, showcasing the compound's relevance in clinical and forensic toxicology. The study emphasizes the importance of selective extraction techniques, like solid-phase extraction using molecular imprinted polymer-based sorbents, for accurate and sensitive detection (Bykov et al., 2017).

Propriétés

IUPAC Name |

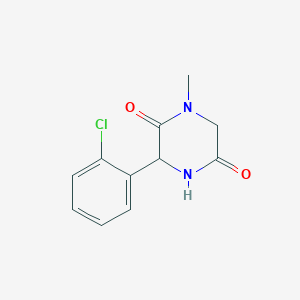

N-methyl-3-(4-methylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10-4-8-12(9-5-10)7-3-6-11-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEVUSYBKLMCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1451543.png)

![7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1451547.png)

![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)

![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)

![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)